molecular formula C22H31NO B1142217 Tolterodina CAS No. 124937-53-7

Tolterodina

カタログ番号 B1142217
CAS番号: 124937-53-7
分子量: 325.49
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tolterodine is a muscarinic receptor antagonist used to treat symptoms of an overactive bladder, such as incontinence (loss of bladder control) or a frequent need to urinate . It belongs to the group of medicines called antispasmodics and helps decrease muscle spasms of the bladder and the frequent urge to urinate caused by these spasms .


Synthesis Analysis

The enantioselective synthesis of ®-Tolterodine has been achieved via CuH-Catalyzed Asymmetric Conjugate Reduction .


Molecular Structure Analysis

Tolterodine has a chemical formula of C22H31NO . Its molecular weight is 325.488 .


Chemical Reactions Analysis

Tolterodine’s absolute stereochemistry has been studied using circular dichroism . The study offers the first assignment of the absolute configuration of tolterodine based on chiroptical spectroscopies .


Physical And Chemical Properties Analysis

Tolterodine has a chemical formula of C22H31NO . Its molecular weight is 325.488 .

科学的研究の応用

  • Bladder-Selective Antimuscarinic Agent : Tolterodine is a muscarinic receptor antagonist designed for treating urinary urge incontinence and overactive bladder. It exhibits high affinity and specificity for muscarinic receptors and demonstrates selectivity for the urinary bladder over salivary glands in both in vitro and in vivo studies (Nilvebrant et al., 1997).

  • Clinical Efficacy in Detrusor Hyperreflexia : In clinical trials, Tolterodine has shown efficacy in patients with detrusor hyperreflexia, a condition characterized by overactivity of the bladder. Dose-ranging studies indicated optimal dosages for future clinical applications (van Kerrebroeck et al., 1998).

  • Cardiac Ion Channel Effects : Although chemically related to other muscarinic antagonists known for cardiac repolarization effects, Tolterodine exhibits distinct cardiac ion channel effects. Studies have found it to be a potent antagonist of the human ether-a-go-go-related gene (HERG) K+ channel (Kang et al., 2004).

  • Metabolite Contributions : A major active metabolite of Tolterodine, known as PNU-200577, significantly contributes to its therapeutic effect. This metabolite has a pharmacological profile similar to Tolterodine and contributes to its bladder selectivity (Nilvebrant et al., 1997).

  • Long-Term Treatment Efficacy : Tolterodine has been shown to be effective and well-tolerated for long-term treatment of overactive bladder, with significant reductions in symptoms and a favorable side-effect profile (Abrams et al., 2001).

  • Electrochemical Behavior : Research on the electrochemical behavior of Tolterodine, including its oxidation processes, contributes to understanding its pharmacological and metabolic characteristics. Such studies provide insights into the drug's stability and bioavailability (Macíková et al., 2013).

  • Impact on Sleep Structure Modulated by CYP2D6 Genotype : Tolterodine's impact on sleep structure, particularly on rapid eye movement (REM) sleep, has been found to vary based on the CYP2D6 genotype, demonstrating the importance of genetic factors in its pharmacodynamic effects (Diefenbach et al., 2008).

  • Metabolic Activation and Potential Hepatotoxicity : Studies have explored the metabolic activation of Tolterodine, suggesting its possible association with hepatotoxicity. This is an important consideration in its clinical use, particularly for patients with liver conditions (Wang et al., 2023).

  • Metabolism in Different Species : Tolterodine undergoes extensive metabolism in various species, including humans, with metabolite patterns correlating well between species. This information is crucial for understanding its pharmacokinetics and optimizing dosing regimens (Andersson et al., 1998).

  • High-Affinity Blockade of hERG K+ Channel : Tolterodine has been identified as a high-affinity blocker of the hERG K+ channel, which is relevant to its cardiac effects. Understanding these interactions at the molecular level is essential for assessing its safety profile (Wang et al., 2022).

作用機序

Tolterodine is a competitive muscarinic receptor antagonist . Both urinary bladder contraction and salivation are mediated via cholinergic muscarinic receptors . After oral administration, tolterodine is metabolized in the liver, resulting in the formation of the 5-hydroxymethyl derivative, a major pharmacologically active metabolite .

将来の方向性

Tolterodine is currently used for the treatment of overactive bladder with symptoms of urinary frequency, urgency, or urge incontinence . The dosage can be adjusted depending on patient response and tolerability . The treatment effect should be reevaluated after 2 to 6 months .

特性

IUPAC Name

2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24/h6-12,15-17,20,24H,13-14H2,1-5H3/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOGJQPCLVADCPB-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)O)[C@@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tolterodina

CAS RN

124937-53-7
Record name (S)-Tolterodine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124937537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-TOLTERODINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UWD7V7S6JT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。